REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:7]=[CH:6][NH:5][CH:4]=1)[CH3:2].[CH:8](C1NC=C(CC)C=1)=[O:9].OC1C=C(NC2C3=CC(C)=CN3N=CN=2)C=CC=1C>>[CH:8]([C:4]1[NH:5][CH:6]=[CH:7][C:3]=1[CH2:1][CH3:2])=[O:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CNC=C1
|
Name
|
Compound A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=1NC=C(C1)CC
|
Name
|
Compound A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1C)NC1=NC=NN2C1=CC(=C2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C=1NC=CC1CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |